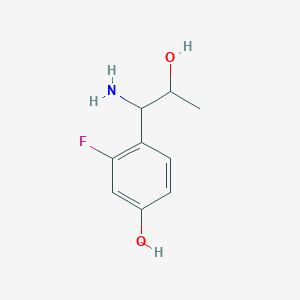![molecular formula C14H23NO5 B13054041 2-[(1S,3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-1-yl]acetic acid CAS No. 2177266-09-8](/img/structure/B13054041.png)
2-[(1S,3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-1-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1S,3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-1-yl]acetic acid is a complex organic compound with a unique structure It features a hexahydro-furo-pyridinyl ring system, which is a fused bicyclic structure, and an acetic acid moiety
Vorbereitungsmethoden
The synthesis of 2-[(1S,3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-1-yl]acetic acid typically involves multiple steps. The synthetic route often starts with the preparation of the hexahydro-furo-pyridinyl core, followed by the introduction of the acetic acid moiety. Reaction conditions may include the use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, to protect reactive amine functionalities during the synthesis. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce new substituents onto the pyridinyl ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .
Wissenschaftliche Forschungsanwendungen
2-[(1S,3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-1-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hexahydro-furo-pyridinyl ring system may mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other hexahydro-furo-pyridinyl derivatives and acetic acid derivatives. Compared to these compounds, 2-[(1S,3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-1-yl]acetic acid is unique due to its specific substitution pattern and the presence of the Boc protecting group. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
2177266-09-8 |
|---|---|
Molekularformel |
C14H23NO5 |
Molekulargewicht |
285.34 g/mol |
IUPAC-Name |
2-[(1S,3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-1-yl]acetic acid |
InChI |
InChI=1S/C14H23NO5/c1-14(2,3)20-13(18)15-5-4-10-9(7-15)8-19-11(10)6-12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10-,11+/m1/s1 |
InChI-Schlüssel |
ZCTMOLTVGPBKNK-MXWKQRLJSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)CO[C@H]2CC(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)COC2CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Dimethyl-6-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-amine](/img/structure/B13053968.png)
![4-((3-Chlorophenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13053970.png)
![Ethyl 2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)acetate](/img/structure/B13053976.png)
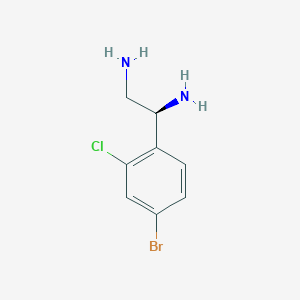
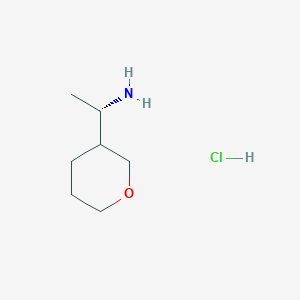
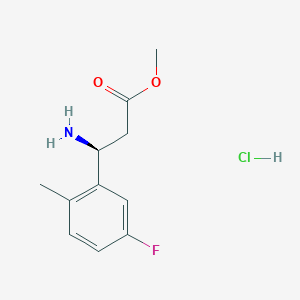
![2-Methyl-2,6-diazaspiro[3.4]octan-7-one](/img/structure/B13054009.png)
![Spiro[chromane-4,1'-cyclopropane]-7-carboxylic acid](/img/structure/B13054010.png)

![(1R)-1-[3-Chloro-4-(trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13054026.png)
![[(3Z)-1-[(4-chlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]aminopentanoate](/img/structure/B13054027.png)
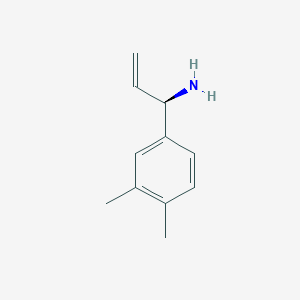
![4-(1-Methoxypropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13054047.png)
